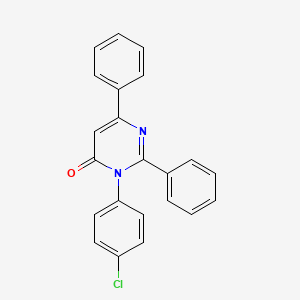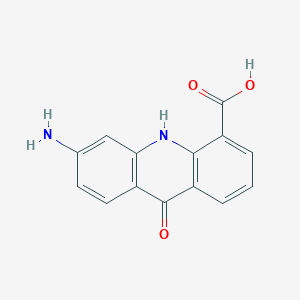
1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one is an organic compound that features an imidazole ring and a p-tolyloxy group connected via an ethanone linker
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazole and p-tolyl alcohol.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reactions are typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the p-tolyloxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
1-(1H-Imidazol-1-yl)-2-(phenoxy)ethan-1-one: This compound has a phenoxy group instead of a p-tolyloxy group.
1-(1H-Imidazol-1-yl)-2-(methoxy)ethan-1-one: This compound features a methoxy group in place of the p-tolyloxy group.
Uniqueness: 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. The p-tolyloxy group can provide additional steric and electronic effects, potentially leading to different interactions with molecular targets compared to similar compounds.
Propiedades
Número CAS |
92756-35-9 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-10-2-4-11(5-3-10)16-8-12(15)14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
Clave InChI |
CALLTGWVCDZZOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




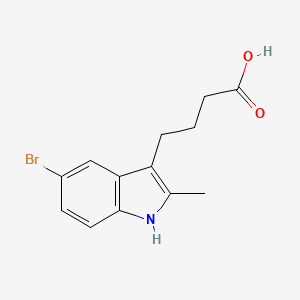
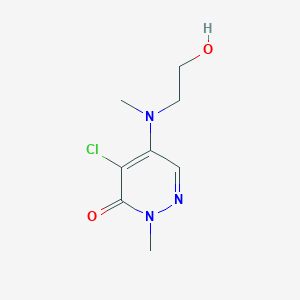

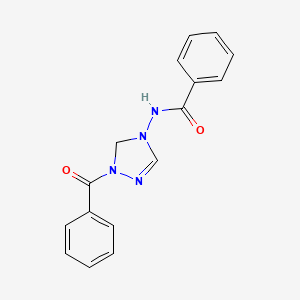
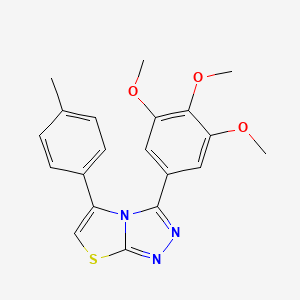
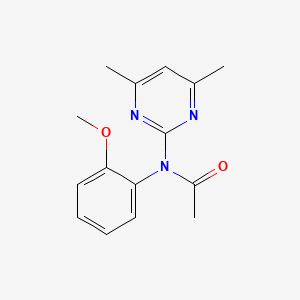
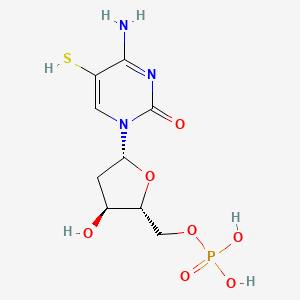
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
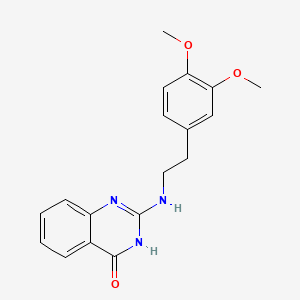
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
